molecular formula C22H23ClF3N5 B2372621 1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE CAS No. 932988-34-6

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE

Cat. No.: B2372621
CAS No.: 932988-34-6
M. Wt: 449.91
InChI Key: YWHZWPDUYBJNNE-UHFFFAOYSA-N
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Description

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, methylhydrazine, and trifluoromethylpyrimidine derivatives. The reaction conditions may involve:

    Condensation reactions: Using catalysts like acids or bases.

    Cyclization reactions: To form the pyrazolo[1,5-a]pyrimidine core.

    Substitution reactions: Introducing the piperazine and other functional groups.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous flow reactors: For efficient and scalable synthesis.

    Purification techniques: Such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Common in modifying the piperazine ring or the aromatic chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or transition metal catalysts.

Major Products

The major products depend on the specific reactions and conditions but may include various substituted pyrazolo[1,5-a]pyrimidine derivatives with different biological activities.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Research: Studying its effects on cellular pathways and mechanisms.

    Industrial Applications: Potential use in materials science or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperazine ring play crucial roles in binding affinity and specificity. The pathways involved may include:

    Inhibition of specific enzymes: Leading to therapeutic effects.

    Modulation of receptor activity: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-5-methyl-7-piperazin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the 2-methylprop-2-en-1-yl group.

    3-(2-Chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group and the specific substitution on the piperazine ring make 1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE unique in terms of its chemical properties and potential biological activities.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF3N5/c1-14(2)13-29-8-10-30(11-9-29)18-12-15(3)27-21-19(16-6-4-5-7-17(16)23)20(22(24,25)26)28-31(18)21/h4-7,12H,1,8-11,13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHZWPDUYBJNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C(F)(F)F)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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